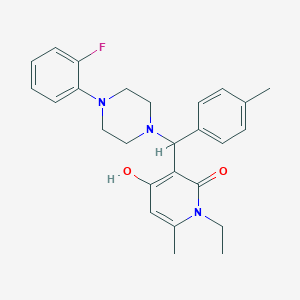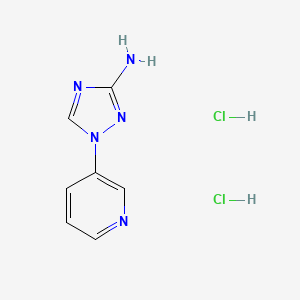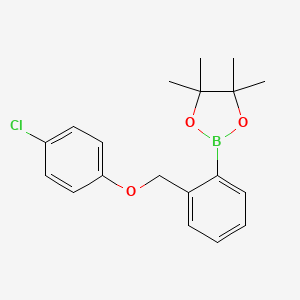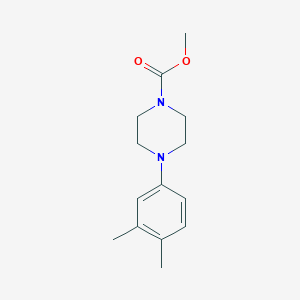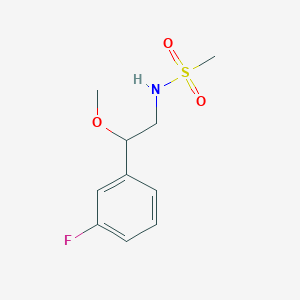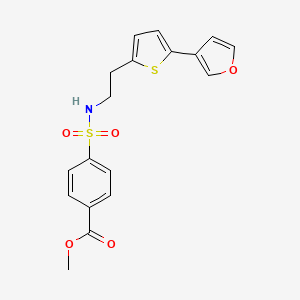
methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate, appears to be a complex molecule featuring a benzoate ester moiety, a sulfamoyl group, and a furan-thiophene structure. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and functionalities that can be used to infer some aspects of the compound's description.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include cyclization, substitution, and the formation of amide or ester linkages. The papers provided do not detail the synthesis of the exact compound , but they do describe related synthetic methods. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, which could be analogous to potential synthetic routes for the target compound involving cyclization steps .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray diffraction, which reveals information about the conformation and intramolecular interactions within the molecule. For instance, the study of methyl 2-(4-nitrophenylthio)benzoate shows a skew conformation that favors sulfur(II)-oxygen(carbonyl) close contact . This information can be extrapolated to suggest that the target compound may also exhibit specific conformations that optimize intramolecular interactions between sulfur, oxygen, and other functional groups.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The provided papers do not discuss the chemical reactions of the target compound, but they do provide insights into the reactivity of similar structures. For example, the presence of a thioether linkage, as seen in the crystal structure of 4-methylbenzyl N'-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, suggests potential reactivity at the sulfur atom, which could be relevant to the target compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and functional groups. The papers provided do not directly report on the properties of the target compound, but they do describe properties of structurally related compounds. For instance, the crystal structure analysis of related compounds provides insights into potential packing and intermolecular interactions, which can influence the compound's melting point, solubility, and crystal habit .
Scientific Research Applications
Renewable Polymer Precursors
Research by Pacheco et al. (2015) explores the use of furan derivatives in the synthesis of renewable polymer precursors, specifically for the production of biobased terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET) plastics. Their work demonstrates the potential of furan compounds in creating sustainable materials, which could extend to derivatives like "methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate" for green chemistry applications (Pacheco, Labinger, Sessions, & Davis, 2015).
Organic Synthesis and Functional Materials
Yin et al. (2008) detail methodologies for synthesizing furan and thiophene derivatives with potential applications in organic electronics and functional materials. These compounds' ability to undergo various chemical transformations makes them useful in creating complex organic molecules, suggesting similar utilities for "this compound" in the development of novel materials and chemical intermediates (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Corrosion Inhibition
The study by Ammal, Prajila, and Joseph (2018) investigates the corrosion inhibition properties of oxadiazole derivatives on mild steel, which could be extrapolated to the protective abilities of furan and thiophene compounds against metal corrosion. This indicates a potential application of "this compound" in corrosion protection formulations (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
methyl 4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-23-18(20)13-2-5-16(6-3-13)26(21,22)19-10-8-15-4-7-17(25-15)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRVIXGADAGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)
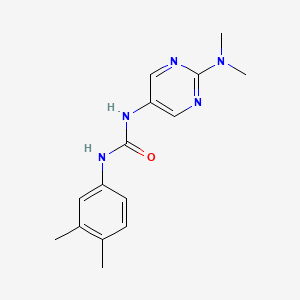
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

